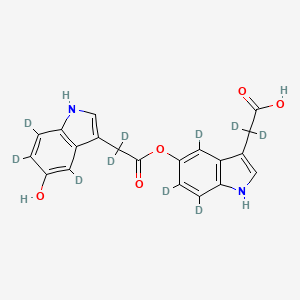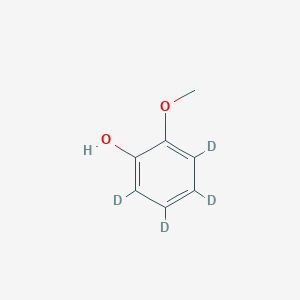
Gomme adragante
Vue d'ensemble
Description
Gum tragacanth is a natural gum obtained from the dried sap of several species of Middle Eastern legumes of the genus Astragalus, including Astragalus gummifer, Astragalus adscendens, Astragalus brachycalyx, and Astragalus tragacantha . The gum is a viscous, odorless, tasteless, water-soluble mixture of polysaccharides that is used in various industries due to its unique properties .
Applications De Recherche Scientifique
Gum tragacanth gum has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Gum tragacanth, also known as YT31961 or Tragacanth, is a polysaccharide extracted from the stems and branches of various species of Astragalus . It has been used in allergy testing and shows promise as a therapeutic substance in tissue engineering and regenerative medicine . and in the treatment of arthritis.
Mode of Action
Gum tragacanth interacts with its targets primarily through its properties as a soluble fiber. It can absorb water in the gut, helping to regulate bowel movements and prevent constipation . In the context of arthritis treatment, chondroitin sulfate-modified tragacanth gum–gelatin composite nanocapsules loaded with curcumin nanocrystals have been designed to target CD44 to accumulate drugs in inflamed joints .
Biochemical Pathways
It has been shown to have anti-inflammatory and antioxidant effects . In the treatment of arthritis, it significantly inhibited oxidative stress, promoted the polarization of M2-type macrophages to M1-type macrophages, and decreased the expression of inflammatory factors (TNF-α, IL-1β, and IL-6) .
Pharmacokinetics
It is known to be a biodegradable, non-allergenic, non-toxic, and non-carcinogenic material . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of gum tragacanth’s action vary depending on its application. In the digestive system, it forms a gel-like substance that can ease the passage of stool and improve overall bowel health . In the treatment of arthritis, it has been shown to significantly alleviate the swelling of joints . Furthermore, it has been reported to have a proliferative effect on certain cancer cells .
Action Environment
The action, efficacy, and stability of gum tragacanth can be influenced by environmental factors. For instance, it has been used as a green and environmental-friendly anti-corrosion inhibitor for the protection of metals and alloys . Its stability against microbial, heat, and acid degradation makes it an attractive material in various industrial settings . .
Analyse Biochimique
Biochemical Properties
Tragacanth is a complex polysaccharide that interacts with various biomolecules. It is known to be a biodegradable, non-allergenic, non-toxic, and non-carcinogenic material . The biochemical reactions involving Tragacanth are primarily due to its polysaccharide components, which can form hydrogen bonds with water molecules, creating a gel-like substance .
Cellular Effects
Tragacanth’s effects on cells are largely due to its polysaccharide content. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, Tragacanth exerts its effects through interactions with other biomolecules. Its polysaccharide chains can bind to other molecules, potentially influencing enzyme activity and gene expression . The exact mechanisms of these interactions are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, Tragacanth has been shown to be stable over time. It resists degradation due to its complex polysaccharide structure
Metabolic Pathways
Tragacanth is involved in various metabolic pathways due to its polysaccharide content. It can interact with enzymes and cofactors involved in these pathways
Transport and Distribution
It is likely that its polysaccharide components interact with various transporters or binding proteins .
Subcellular Localization
Given its polysaccharide nature, it is likely to be found in the cytoplasm or extracellular space
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gum tragacanth gum is harvested by making incisions in the bark of Astragalus plants, allowing the sap to exude and harden on the plant surface. The hardened gum is then collected manually after a period of drying .
Industrial Production Methods: The collected gum is cleaned to remove impurities such as bark and dirt. It is then ground into a powder that can be used in various applications . The gum is processed to ensure it meets the required specifications for use in food, pharmaceuticals, and other industries .
Analyse Des Réactions Chimiques
Types of Reactions: Gum tragacanth undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be grafted with other polymers to enhance its properties .
Common Reagents and Conditions: For grafting reactions, ceric ammonium nitrate is commonly used as an initiator. The reaction is typically carried out under nitrogen atmosphere .
Major Products Formed: One of the major products formed from the grafting of tragacanth is tragacanth gum-graft-polyacrylonitrile, which has enhanced water absorption capacity and stability .
Comparaison Avec Des Composés Similaires
Gum Arabic: Another natural gum used as a stabilizer and emulsifier.
Guar Gum: A polysaccharide used as a thickening agent.
Xanthan Gum: Known for its high viscosity and stability across a wide range of temperatures and pH levels.
Uniqueness of Gum tragacanth: Gum tragacanth is unique due to its high viscosity, stability across a wide pH range, and ability to form gels. It is also biocompatible, biodegradable, and non-toxic, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C2H6/c5*1-2/h5*1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZPZOMOENCEFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.CC.CC.CC.CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insol in alcohol, Sol in alkaline soln; aq hydrogen peroxide soln | |
| Record name | TRAGACANTH GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dull white, translucent plates or yellowish powder | |
CAS No. |
9000-65-1 | |
| Record name | Gum tragacanth | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gum tragacanth | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAGACANTH GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1915 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









